molecular formula C12H19BrClNO B1324632 2-(4-bromophenoxy)-N,N-diethylethanamine;hydrochloride CAS No. 14233-26-2

2-(4-bromophenoxy)-N,N-diethylethanamine;hydrochloride

Cat. No.: B1324632
CAS No.: 14233-26-2
M. Wt: 308.64 g/mol
InChI Key: SLVIJUCNRKCUHT-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N,N-diethylethanamine;hydrochloride is an organic compound with the chemical formula C12H19BrClNO. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research. It is a derivative of phenoxyethanol, where the phenyl ring is substituted with a bromine atom at the para position and an ethylamine group at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N,N-diethylethanamine;hydrochloride typically involves the reaction of 4-bromophenol with N,N-diethylethanolamine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction rate and selectivity. The final product is typically isolated by crystallization and dried under vacuum to obtain a pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-N,N-diethylethanamine;hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The ethylamine group can be oxidized to form corresponding amides or nitriles.

    Reduction: The compound can be reduced to form the corresponding phenol derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyethanol derivatives.

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of phenol derivatives.

Scientific Research Applications

2-(4-Bromophenoxy)-N,N-diethylethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to prepare various functionalized compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N,N-diethylethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethylamine group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)ethanol: A related compound with similar structural features but lacks the ethylamine group.

    4-Bromophenol: A simpler analog with only the bromine substitution on the phenyl ring.

    2-(4-Bromophenoxy)acetohydrazide: Another derivative with a hydrazide functional group.

Uniqueness

2-(4-Bromophenoxy)-N,N-diethylethanamine;hydrochloride is unique due to the presence of both the bromine atom and the ethylamine group, which confer specific reactivity and biological activity

Properties

IUPAC Name

2-(4-bromophenoxy)-N,N-diethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVIJUCNRKCUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80638426
Record name 2-(4-Bromophenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80638426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14233-26-2
Record name NSC159498
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159498
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Bromophenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80638426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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